beta-Phellandrene

Catalog No.
S594810
CAS No.
555-10-2
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Phellandrene

CAS Number

555-10-2

Product Name

beta-Phellandrene

IUPAC Name

3-methylidene-6-propan-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3

InChI Key

LFJQCDVYDGGFCH-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=C)C=C1

Synonyms

3-Methylene-6-(1-methylethyl)cyclohexene; p-Mentha-1(7),2-diene; (±)-β-Phellandrene; 3-Isopropyl-6-methylene-1-cyclohexene; 4-Isopropyl-1-methylene-2-cyclohexene; NSC 53044; beta-Phellandrene

Canonical SMILES

CC(C)C1CCC(=C)C=C1

Antimicrobial and Insecticidal Properties:

Studies have investigated the potential antimicrobial and insecticidal properties of beta-phellandrene. Some research suggests that beta-phellandrene exhibits activity against specific bacteria and fungi [, ]. Additionally, studies have shown that beta-phellandrene, in combination with other monoterpenes, can possess insecticidal properties against certain insects [].

Anti-inflammatory Effects:

Limited research suggests that beta-phellandrene might possess anti-inflammatory properties. Studies on mice have shown that beta-phellandrene may help reduce inflammation in the paw []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Beta-Phellandrene is a cyclic monoterpene with the chemical formula C₁₀H₁₆, characterized by its unique structure that includes one exocyclic double bond, distinguishing it from its isomer, alpha-phellandrene, which has both double bonds endocyclic. Beta-phellandrene is primarily derived from essential oils of various plants, including water fennel and Canada balsam oil. Its aroma is often described as peppery-minty with a slight citrus note, making it popular in the fragrance industry .

As mentioned previously, research on the specific mechanism of action of beta-phellandrene is limited. However, its potential biological activities, observed in essential oils containing it, might be related to its interaction with cell membranes or specific enzymes in microorganisms or insects [].

Typical of terpenes, including:

  • Cyclization Reactions: Beta-phellandrene can be synthesized through the cyclization of geranyl pyrophosphate, a precursor in terpenoid biosynthesis. This process involves the formation of a menthyl cation followed by hydride shifts and elimination reactions .
  • Oxidation: When exposed to air, beta-phellandrene can oxidize to form various products, although it is less prone to forming hazardous peroxides compared to its alpha counterpart .
  • Rearrangements: Beta-phellandrene can also participate in rearrangement reactions to yield derivatives of alpha-phellandrene under specific conditions, indicating a potential biogenetic relationship between these two compounds .

Beta-phellandrene exhibits several biological activities that contribute to its applications in various fields:

  • Antimicrobial Properties: Studies have indicated that beta-phellandrene possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial agents .
  • Insecticidal Activity: It has been noted for its insecticidal properties, which can be beneficial in pest control formulations .
  • Potential Therapeutic Effects: Research suggests that beta-phellandrene may have anti-inflammatory and analgesic effects, although further studies are needed to fully understand its therapeutic potential .

Beta-phellandrene can be synthesized through various methods:

  • Biosynthesis: In nature, beta-phellandrene is biosynthesized from dimethylallyl pyrophosphate and isopentenyl pyrophosphate via enzymatic processes involving beta-phellandrene synthase .
  • Chemical Synthesis: Laboratory synthesis can involve the cyclization of geranyl pyrophosphate or the rearrangement of other terpenes under acidic conditions to yield beta-phellandrene .

The applications of beta-phellandrene are diverse:

  • Fragrance Industry: Due to its pleasant aroma, beta-phellandrene is widely used in perfumes and scented products .
  • Flavoring Agent: It is also utilized as a flavoring agent in food products due to its aromatic properties.
  • Agricultural Use: Its insecticidal properties make it valuable in organic farming as a natural pesticide .

Beta-phellandrene belongs to a class of compounds known as phellandrenes. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsUnique Features
Alpha-PhellandreneBoth double bonds are endocyclicMore prone to forming hazardous peroxides
LimoneneContains a cyclic structure with one double bondCommonly used for its citrus aroma and flavor
MyrceneContains two double bonds in a linear structureKnown for its sedative effects and anti-inflammatory properties
TerpinoleneContains two double bonds; more linearExhibits antioxidant properties

Beta-phellandrene's unique structure with one exocyclic double bond differentiates it from these similar compounds, contributing to its distinct aroma and biological activities. Its applications in fragrance and pest control further emphasize its importance among terpenoids.

Physical Description

Liquid

XLogP3

3.4

Boiling Point

171.5 °C

Flash Point

120 °F.

Vapor Density

4.68 (AIR= 1)

Odor

PLEASANT ODOR

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (99.68%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.59 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

555-10-2

Associated Chemicals

Alpha-phellandrene (d);2243-33-6
Alpha-phellandrene (dl);13811-01-3
Alpha-phellandrene (l);4221-98-1

Methods of Manufacturing

ISOLN OF D-FORM FROM OIL OF WATER FENNEL (PHELLANDRIUM AQUATICUM L, UMBELLIFERAE): BERRY ET AL, J CHEM SOC 1937, 1448. ISOLATION OF L-FORM FROM CANADA BALSAM OIL: MACBETH ET AL, IBID, 1938, 119. STRUCTURE: WALLACH, ANN 343, 28 (1905). SYNTHESIS OF DL-FORM: DEORHA, SAREEN REC TRAV CHIM 82, 137 (1965).

General Manufacturing Information

Cyclohexene, 3-methylene-6-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

ANALYSIS OF THE MONOTERPENE HYDROCARBON MIXTURE OF THE ESSENTIAL OIL OF THE FRUITS OF CARUM CARVI BY COLUMN AND GAS CHROMATOGRAPHY YIELDED BETA-PHELLANDRENE AMONG OTHER TERPENES.
THE LOW BOILING POINT HYDROCARBON FRACTION OF THE OIL OF JUNIPERUS NANA WAS OBTAINED BY FRACTIONATION OF THE OIL OBTAINED BY STEAM DISTILLATION FROM THE LEAVES AND FRUIT, THEN SEPARATING FROM THE OXYGENATED COMPOUNDS ON A SILICA GEL COLUMN, ELUTING WITH PENTENE. COMPOUNDS WERE IDENTIFIED BY GAS CHROMATOGRAPHY.
THE ESSENTIAL OIL OF THE RHIZOMES OF HEDYCHIUM SPICATUM CONTAINS BETA-PHELLANDRENE AS DETERMINED BY GAS CHROMATOGRAPHY.
GAS AND THIN-LAYER CHROMATOGRAPHY WERE USED TO IDENTIFY THE COMPONENTS OF JUNIPERUS PHOENICEA OIL.

Dates

Modify: 2023-08-15

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